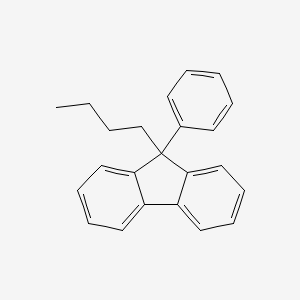

9-Butyl-9-phenyl-9H-fluorene

Description

Structure

3D Structure

Properties

CAS No. |

88223-33-0 |

|---|---|

Molecular Formula |

C23H22 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

9-butyl-9-phenylfluorene |

InChI |

InChI=1S/C23H22/c1-2-3-17-23(18-11-5-4-6-12-18)21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h4-16H,2-3,17H2,1H3 |

InChI Key |

NPHNGFPRFFCYLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways in Fluorene Chemistry

Mechanistic Investigations of C-9 Functionalization Reactions

The reactivity of the C-9 position is attributed to the acidity of its protons, making it susceptible to a variety of chemical transformations. The mechanisms of these reactions often involve highly reactive intermediates that dictate the final product distribution and stereochemistry.

Radical-mediated reactions offer a powerful method for C-9 functionalization. The 9-fluorenyl radical can be generated through various methods, including photolysis of 9-substituted fluorene (B118485) precursors. For instance, the irradiation of 9-substituted-9-fluorenols can lead to homolytic cleavage of the C-O bond, yielding a 9-fluorenyl radical intermediate. scispace.com These radicals can then participate in subsequent reactions, such as hydrogen abstraction to form a photoreduced fluorene product or dimerization. scispace.com

A key process involving fluorenyl radicals is dimerization. For example, the irradiation of 9-trifluoromethylfluorenol in methanol (B129727) results in the formation of two primary products: 9-trifluoromethylfluorene and a dimer. arkat-usa.org The dimer's structure suggests that the preferential site of attack for the 9-fluorenyl radical is the C-3 position of another fluorenyl moiety, a preference attributed to spin-delocalization effects. arkat-usa.org Another pathway for generating C-centered radicals at the C-9 position involves the abstraction of a hydrogen atom by a potent radical, such as a tert-butoxy (B1229062) radical, which can be generated from tert-butyl hydroperoxide (TBHP) in the presence of a manganese catalyst. beilstein-journals.org The resulting C-centered radical can then react with other radical species in the medium. beilstein-journals.org

The photodecomposition of peroxyesters like tert-butyl-9-methylfluorene-9-percarboxylate (TBFC) provides further insight into radical generation. mpg.de Femtosecond IR spectroscopy has shown that upon photoexcitation, TBFC undergoes a concerted two-bond cleavage of the O–O and the fluorenyl–C(carbonyl) bonds. mpg.de This process, controlled by the S1-lifetime of the molecule, rapidly produces a 9-methylfluorenyl radical, a tert-butyloxy radical, and carbon dioxide. mpg.de The formation of these radical intermediates is a critical step that initiates subsequent chemical transformations. mpg.de

| Precursor | Method | Intermediate | Products | Ref. |

| 9-Substituted-9-fluorenols | Photolysis | 9-Fluorenyl Radical | Photoreduced Fluorene, Dimer | scispace.com |

| 9-Trifluoromethylfluorenol | Irradiation (Methanol) | 9-Trifluoromethyl-9-fluorenyl Radical | 9-Trifluoromethylfluorene, Dimer | arkat-usa.org |

| 9-Substituted Fluorenes | Mn(OAc)₃ / TBHP | C-centered Fluorenyl Radical | Peroxidized Fluorene | beilstein-journals.org |

| tert-Butyl-9-methylfluorene-9-percarboxylate | Photodecomposition | 9-Methylfluorenyl Radical | 9-Methylfluorenyl Radical, CO₂, t-Butyloxy Radical | mpg.de |

| A summary of radical generation and subsequent products from fluorene derivatives. |

Carbocations are another class of crucial reactive intermediates in fluorene chemistry. libretexts.org The 9-fluorenyl cation is notably a member of the 4N Hückel antiaromatic series of intermediates. arkat-usa.org These cations can be generated and directly observed using time-resolved laser flash spectroscopy during the photolysis of precursors like 9-methyl-9-fluorenol and 9-trifluoromethyl-9-fluorenol in solvents known to stabilize carbocations, such as hexafluoroisopropanol (HFIP). arkat-usa.org The electron-poor nature of carbocations makes them highly susceptible to attack by nucleophiles. libretexts.org

In addition to simple carbocations, more complex intermediates like allenyl cations can be formed from specific fluorene precursors. The reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides, catalyzed by boron trifluoride (BF₃·Et₂O), proceeds through the formation of a highly reactive allene (B1206475) carbocation intermediate. thieme-connect.deresearchgate.net The reaction is initiated by the protonation of the hydroxyl group by the Lewis acid, followed by its departure as a water molecule. This leads to the formation of an intermediate that rearranges into the more stable allenyl cation. thieme-connect.de The nucleophilic amine then attacks this cation, leading to the final functionalized product. thieme-connect.de Interestingly, the conformational arrangement of the aryl groups in the starting propargylic alcohol is decisive in determining whether the reaction proceeds through a carbocation or an allenyl intermediate. thieme-connect.deresearchgate.net

| Catalyst | Solvent | Temperature | Yield (%) | Ref. |

| BF₃·Et₂O (1 equiv) | CH₂Cl₂ | RT | 95 | thieme-connect.de |

| BF₃·Et₂O (0.5 equiv) | CH₂Cl₂ | RT | 89 | thieme-connect.de |

| p-TsOH | CH₂Cl₂ | RT | 65 | thieme-connect.de |

| FeCl₃ | CH₂Cl₂ | RT | 45 | thieme-connect.de |

| AlCl₃ | CH₂Cl₂ | RT | No Reaction | thieme-connect.de |

| BF₃·Et₂O (1 equiv) | Acetonitrile | RT | 75 | thieme-connect.de |

| BF₃·Et₂O (1 equiv) | Methanol | RT | 55 | thieme-connect.de |

| Optimization of reaction conditions for the synthesis of (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides via an allenyl cation intermediate. thieme-connect.de |

Palladium catalysis has emerged as a powerful tool for the synthesis of fluorene derivatives, offering efficient and selective pathways. rsc.orgresearchgate.netrsc.org A particularly elegant approach for synthesizing 9,9-disubstituted fluorenes involves a tandem palladium-catalyzed C(sp²)−H activation/carbenoid insertion sequence. nih.govlabxing.com This method utilizes readily available 2-iodobiphenyls and α-diazoesters as starting materials. nih.govlabxing.com

The proposed catalytic cycle begins with the oxidative addition of the 2-iodobiphenyl (B1664525) to a Pd(0) species, followed by an intramolecular C−H activation to form a dibenzopalladacyclopentadiene intermediate (a C,C-palladacycle). labxing.com This palladacycle then reacts with the α-diazoester. The reaction proceeds via the insertion of the carbenoid, derived from the diazo compound, into one of the carbon-palladium bonds to form a six-membered palladacycle. labxing.com Finally, reductive elimination occurs, generating the 9,9-disubstituted fluorene product and regenerating the Pd(0) catalyst, thus completing the cycle. labxing.com This strategy allows for the direct construction of the C-9 disubstituted fluorene core in a single step, and the resulting ester functionalities can be further transformed, enhancing the synthetic utility of the products. labxing.com

Stereochemical Aspects and Control in Fluorene Derivative Synthesis

The synthesis of complex fluorene derivatives often generates stereocenters, making the control and analysis of stereochemistry a critical aspect of the synthetic design.

Radical cascade cyclization reactions are a highly effective strategy for constructing polycyclic molecules, including those with a fluorene core. nih.gov A significant challenge in these reactions is controlling the diastereoselectivity. nih.gov The diastereomeric outcome of a cyclization can be influenced by several factors, including the stereochemistry of the starting material and the nature of the reaction intermediates. nih.gov

For example, in cyclizations of alkene radical cations generated under non-oxidizing conditions, the diastereoselectivity is often governed by the initial formation of a contact ion pair. nih.gov Nucleophilic attack by an internal amine often occurs via backside attack on this ion pair, preserving a "memory" of the initial stereochemistry. nih.gov In some cases, steric strain within the contact ion pair can disfavor this direct pathway, allowing for equilibration and subsequent attack on the opposite face, leading to a different diastereomer. nih.gov Furthermore, visible-light-induced radical cascade reactions, such as the trifluoromethylation/sulfuration/cyclization of 1,6-enynes, can proceed with high diastereoselectivities, affording highly substituted heterocyclic products in a single step. rsc.org The control of both enantioselectivity and diastereoselectivity in such radical cascades can sometimes be achieved through metalloradical catalysis, for instance, using cobalt(II)-based catalytic systems. nih.gov

Cis-trans isomerism is a key stereochemical feature in certain fluorene derivatives, particularly those containing double bonds or incorporated into larger, rigid structures. The interconversion between these isomers can be induced by thermal or photochemical stimuli.

Photochemical isomerization is another important pathway for interconversion. For cycloplatinated complexes containing a 2-(2,4-difluorophenyl)pyridine (B1338927) (dfppy) ligand, which has a fluorene-like biphenyl (B1667301) structure, irradiation with light can induce trans-to-cis isomerization in solution. nih.gov The process can be monitored by NMR spectroscopy, which shows a gradual increase in the concentration of the cis isomer at the expense of the trans isomer upon irradiation. nih.gov This photochemical behavior is crucial for applications in molecular switches and photosensitive materials. researchgate.net Additionally, rotational isomerism around the C(9)-C(9') single bonds in 9,9'-disubstituted bifluorenyls can lead to stable conformational isomers (e.g., gauche-gauche vs. s-cis, s-trans), which represent another facet of stereoisomerism in complex fluorene systems. oup.com

Strategies for Asymmetric Induction using Chiral Fluorene Derivatives

The synthesis of enantiomerically pure fluorene derivatives is of significant interest due to the prevalence of the chiral fluorene scaffold in bioactive molecules, advanced ligands, and functional materials. researchgate.net The C9 position of the fluorene core is a primary target for introducing stereocenters, including quaternary ones. Various strategies for asymmetric induction have been developed, broadly categorized into catalyst-controlled and substrate-controlled methods. These approaches are crucial for accessing specific enantiomers of C9-substituted compounds like 9-Butyl-9-phenyl-9H-fluorene.

Catalyst-Controlled Asymmetric Synthesis

A dominant strategy involves the use of chiral catalysts, including transition metals and organocatalysts, to control the stereochemical outcome of a reaction. researchgate.net These methods are highly versatile for creating chiral fluorenes with high optical purity. researchgate.net

One prominent example is the chiral Brønsted acid-catalyzed tandem double Friedel–Crafts reaction. For instance, the reaction between indole (B1671886) derivatives and 2-formylbiphenyls, catalyzed by a chiral N-triflyl phosphoramide (B1221513), yields 9-(3-indolyl)fluorene derivatives with excellent enantioselectivity. rsc.org A key finding was that using chiral N-triflyl phosphoramides resulted in products with the opposite absolute configuration compared to those obtained using the corresponding chiral phosphoric acids, providing access to both product enantiomers from a single binaphthol precursor. rsc.org

| Catalyst | Substrates | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral N-triflyl phosphoramide (5 mol%) | Indoles and 2-formylbiphenyl derivatives | 9-(3-indolyl)fluorene derivatives | Good | Up to 94% |

Another powerful strategy is the asymmetric desymmetrization of fluorene-derived meso-epoxides. This approach can construct chiral fluorenes that possess an all-carbon quaternary stereocenter at the C9 position. acs.org The reaction is effectively catalyzed by a chiral (salen)Cr(III) complex, which achieves remote stereocontrol to yield diverse chiral fluorenes with high yields and stereoselectivity. acs.org

Substrate-Controlled Asymmetric Synthesis

In this approach, chirality is induced by a chiral auxiliary attached to the substrate. The inherent chirality of the modified substrate directs the stereochemical course of the reaction. An example of this is the 1,3-dipolar cycloaddition of diazofluorene with chiral acrylate (B77674) or fumarate (B1241708) derivatives. oup.com The use of Corey's 8-phenylmenthyl group as a chiral auxiliary in the ester reactants was found to significantly improve the optical yields of the resulting cyclopropanes. oup.com

Other Strategies for Chirality Induction

Beyond traditional catalysis and auxiliaries, novel methods have been explored for inducing chirality in fluorene systems.

Circularly Polarized Light (CPL): CPL has been used as a chiral source for the asymmetric synthesis and modulation of fluorene-based polymers. mdpi.com For fluorene polymers lacking a chiral center, the single bonds can rotate, allowing for an equilibrium between P- and M-twisted conformations. Irradiation with CPL can enrich one enantiomeric conformation. mdpi.com

Benzannulation of Indene Dienes: A recently developed method for constructing axially chiral fluorene frameworks involves the benzannulation of indene-based dienes with benzoylacetonitrile, promoted by a chiral organocatalyst. acs.org This strategy creates atropisomeric fluorene skeletons, expanding the family of chiral biaryls. acs.org

These diverse strategies underscore the significant progress in the asymmetric synthesis of chiral fluorenes. The development of such methods is fundamental to producing enantiopure C9-disubstituted fluorenes for applications in materials science and medicinal chemistry.

Computational Chemistry and Theoretical Investigations of 9 Butyl 9 Phenyl 9h Fluorene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure and properties of molecules. For fluorene (B118485) derivatives, DFT calculations offer a powerful means to predict their behavior and guide the synthesis of new materials with tailored functionalities.

While specific DFT studies on the reaction mechanisms involving 9-Butyl-9-phenyl-9H-fluorene are not extensively documented in publicly available literature, the principles can be inferred from studies on related fluorene compounds. For instance, DFT calculations have been successfully employed to investigate the atmospheric oxidation of fluorene initiated by OH radicals. nih.gov These studies reveal that the reaction can proceed via two main pathways: OH addition and H-abstraction. nih.gov The OH addition pathways typically lead to the formation of hydroxyfluorene and ring-opening products, while H-abstraction from the C9 position results in the formation of 9-fluorenone. nih.gov

For this compound, the presence of the butyl and phenyl groups at the C9 position precludes direct H-abstraction from this site. However, understanding the transition states of other reactions, such as electrophilic aromatic substitution on the fluorene or phenyl rings, can be achieved using DFT. These calculations would involve locating the transition state structures and calculating their energies to determine the activation barriers, thus providing a comprehensive picture of the reaction kinetics and regioselectivity.

Similarly, DFT has been used to study the photodecomposition mechanism of tert-butyl-9-methylfluorene-9-percarboxylate (TBFC). mpg.de By comparing experimental infrared spectra with DFT calculations, researchers were able to assign transient bands to the methylfluorenyl radical, showing that the fragmentation is controlled by the S1-lifetime of TBFC. mpg.de Such an approach could be applied to understand the stability and degradation pathways of this compound under various conditions.

Table 1: Representative DFT Functionals and Basis Sets for Fluorene Derivatives

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry optimization and vibrational frequency calculations. acs.org |

| M06-2X | 6-311++G(3df,2p) | Reaction mechanisms and kinetics of atmospheric oxidation. nih.gov |

DFT is widely used to predict the electronic properties of fluorene derivatives, which are crucial for their application in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap, can be accurately calculated. These calculations help in understanding the charge injection and transport properties of the material. rsc.org

For this compound, the HOMO is expected to be localized primarily on the fluorene and phenyl moieties, while the LUMO would also be distributed across these aromatic systems. The butyl group, being an alkyl chain, would have a minimal contribution to the frontier orbitals but can influence the solubility and morphology of the material in thin films. The phenyl group, on the other hand, extends the π-conjugation, which can affect the HOMO-LUMO gap and, consequently, the optical properties.

Systematic computational studies on symmetrically substituted fluorene derivatives have shown that the nature and position of the substituents significantly impact the electronic properties. acs.org These studies provide a framework for understanding how the specific combination of a butyl and a phenyl group in this compound would modulate its electronic structure compared to other derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules. This is particularly relevant for fluorene derivatives, which are often used as fluorescent materials in OLEDs and sensors. mdpi.com

TD-DFT calculations can predict the absorption and emission spectra of molecules, providing insights into their photophysical behavior. researchgate.netmdpi.com For this compound, TD-DFT can be used to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. The S0 → S1 transition is typically a π-π* transition, which is responsible for the main absorption and emission bands. mdpi.com The energy of this transition determines the color of the emitted light.

In a study on conjugated organoboron derivatives with thermally activated delayed fluorescent (TADF) properties, TD-DFT was used to evaluate ground and excited-state properties. frontiersin.org The introduction of different donor fragments was shown to tune the delayed fluorescence emission color. frontiersin.org While this compound is not a TADF material itself, this research highlights the capability of TD-DFT to predict and rationalize the photophysical properties of complex organic molecules.

Table 2: Calculated Photophysical Properties of a Model Fluorene Derivative

| Property | Calculated Value | Method |

|---|---|---|

| Absorption Maximum (λ_abs) | ~350 nm | TD-DFT |

| Emission Maximum (λ_em) | ~420 nm | TD-DFT |

| Oscillator Strength (f) | >1 | TD-DFT |

| S1 Energy | ~3.0 eV | TD-DFT |

| T1 Energy | ~2.4 eV | TD-DFT |

(Note: These are representative values for a generic fluorene derivative and would need to be specifically calculated for this compound)

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and three-dimensional structure of molecules. For this compound, these methods can be used to explore its conformational landscape, including the rotational freedom of the butyl and phenyl groups.

The substitution at the C9 position introduces significant steric hindrance, which can lead to twisted structures. The dihedral angle between the fluorene and phenyl rings is a key conformational parameter that can influence the electronic coupling between these two parts of the molecule. A study on di-tert-butyl 2,2′-[9H-fluorene-9,9-diylbis(p-phenyleneoxy)]diacetate showed that the Caryl–C—Caryl angle was opened up to 113.1 (1)° due to steric hindrance. iucr.org

The butyl group, with its flexible alkyl chain, can adopt multiple conformations, which can affect the packing of the molecules in the solid state and, therefore, the bulk material properties. MD simulations can be used to study the torsional stress and identify the most stable stereoisomers. This is particularly important for understanding the morphology of thin films, which is critical for device performance.

Advanced Spectroscopic Characterization Methods in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 9-Butyl-9-phenyl-9H-fluorene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the fluorene (B118485) and phenyl rings, as well as the aliphatic protons of the butyl chain. Based on related fluorene structures, the aromatic region (typically δ 7.0-8.0 ppm) would display a complex pattern of multiplets. Protons on the fluorene backbone, such as H-1/H-8 and H-4/H-5, are typically found at the downfield end of this region, while the protons of the C9-phenyl group and the other fluorenyl protons would appear in the same range rsc.orguni-ruse.bg. The aliphatic butyl group would exhibit characteristic signals at higher field (upfield), with the terminal methyl group (CH₃) appearing as a triplet around δ 0.9-1.0 ppm, and the methylene (B1212753) groups (CH₂) appearing as multiplets at progressively downfield shifts rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The spectrum can be divided into the aromatic region (δ 120-155 ppm) and the aliphatic region (δ 10-40 ppm). The C9 carbon, being a quaternary sp³-hybridized carbon attached to a phenyl group, a butyl group, and the fluorene moiety, would have a characteristic chemical shift. For comparison, the C9 carbon in 9-bromo-9-phenylfluorene (B18599) appears at δ 67.5 ppm, while in 9-phenyl-9-fluorenol (B15170) it is at δ 83.5 ppm orgsyn.org. The aromatic region would contain numerous signals for the carbons of the fluorene and phenyl rings orgsyn.orgnycu.edu.tw. The butyl chain carbons would be observed in the upfield aliphatic region rsc.org. Two-dimensional NMR techniques like COSY, HMQC, and HMBC are often employed to definitively assign all proton and carbon signals uni-ruse.bg.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (based on analogous compounds) This table is predictive and based on data from structurally similar compounds. Actual chemical shifts may vary.

| Group | Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Fluorene | Aromatic C-H | 7.20 - 7.85 (multiplets) | 119.0 - 148.0 |

| Quaternary Aromatic C | - | 139.0 - 151.0 | |

| C9-Phenyl | Aromatic C-H | 7.10 - 7.40 (multiplets) | 125.0 - 130.0 |

| Quaternary Aromatic C | - | 140.0 - 145.0 | |

| C9-Butyl | -CH₂- (alpha) | ~2.10 (multiplet) | ~30.0 - 40.0 |

| -CH₂- | ~1.30 (multiplet) | ~25.0 - 30.0 | |

| -CH₂- | ~1.10 (multiplet) | ~22.0 - 24.0 | |

| -CH₃ | ~0.90 (triplet) | ~14.0 | |

| C9 | Quaternary Aliphatic C | - | ~50.0 - 65.0 |

Mass Spectrometry Techniques (e.g., LC-MS, HRMS, EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. Various ionization techniques can be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for analyzing and purifying compounds. Commercial suppliers often list LC-MS as an available characterization method for this compound (CAS No. 88223-33-0) bldpharm.com. Electrospray Ionization (ESI), a soft ionization method common in LC-MS, would typically show a strong signal for the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For example, ESI-MS analysis of a related bipyridine derivative containing two 9,9-dibutyl-9H-fluorene units confirmed the expected molecular ion researchgate.net.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. This is a standard characterization technique for novel fluorene derivatives to confirm their composition with high confidence nycu.edu.twrsc.org.

Electron Ionization Mass Spectrometry (EI-MS): This is a "hard" ionization technique that causes significant fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and prominent fragment ions corresponding to the loss of the butyl group ([M-57]⁺) or the phenyl group ([M-77]⁺). The base peak might correspond to the stable fluorenyl cation fragment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions corresponding to its hydrocarbon framework.

Key expected vibrational bands include:

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹) are characteristic of the C-H bonds on the fluorene and phenyl rings orgsyn.org.

Aliphatic C-H Stretching: Stronger bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the butyl group researchgate.net.

C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings orgsyn.org.

C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

For comparison, the related compound 9-bromo-9-phenylfluorene shows characteristic IR peaks at 3060 cm⁻¹ (aromatic C-H), 1600 and 1485 cm⁻¹ (aromatic C=C), and a strong C-Br stretch at 1445 cm⁻¹ orgsyn.org.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and information on intermolecular interactions and crystal packing.

Table 2: Representative Crystal Data for a Related Fluorene Derivative: 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one iucr.org

| Parameter | Value |

|---|---|

| Formula | C₂₈H₂₂O |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 15.2433 (5) |

| b (Å) | 18.3109 (6) |

| c (Å) | 14.7468 (5) |

| **β (°) ** | 95.708 (6) |

| **V (ų) ** | 4095.7 (2) |

| Z | 8 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or radical ions. The neutral this compound molecule is diamagnetic and therefore EPR-silent. However, it can be converted into a radical anion or radical cation through chemical or electrochemical reduction or oxidation, which can then be studied by EPR.

The resulting 9-butyl-9-phenyl-9H-fluorenyl radical would be expected to show a complex EPR spectrum due to the delocalization of the unpaired electron over the entire π-conjugated system of the fluorene and phenyl rings. The spectrum's hyperfine structure arises from the coupling of the electron spin with the nuclear spins of the magnetic nuclei (primarily ¹H). Studies on related 9-phenyl-fluorenyl radicals show that the unpaired spin density is highest at the C9 position and also significantly distributed across the fluorene and phenyl rings semanticscholar.orguni-konstanz.de. The g-value, which is a characteristic property of the radical, would be expected to be close to that of a free electron (~2.0023) but slightly higher, reflecting the spin-orbit coupling introduced by the carbon atoms psu.edu. EPR spectroscopy is a key tool for investigating the stability and electronic structure of such radical species cardiff.ac.uk.

UV-Vis Absorption and Photoluminescence (PL) Emission Spectroscopy

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic properties of conjugated molecules.

UV-Vis Absorption: The UV-Vis spectrum of this compound in a dilute solution (e.g., THF or dichloromethane) would be expected to show strong absorption bands in the ultraviolet region. These absorptions correspond to π-π* electronic transitions within the fluorene chromophore. Typically, fluorene derivatives exhibit two main absorption bands. For instance, various 9-phenyl-9-phosphafluorene oxide derivatives show absorption maxima around 290 nm and 340 nm beilstein-journals.org. The substitution at the C9 position with alkyl and aryl groups generally has a modest effect on the absorption maxima, as the sp³-hybridized C9 atom partially interrupts the conjugation between the substituent and the fluorene π-system nih.gov.

Photoluminescence (PL) Emission: Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence. Fluorene derivatives are known for their strong blue emission. The emission spectrum is typically a mirror image of the lowest-energy absorption band and shows a Stokes shift (the difference in wavelength between the absorption and emission maxima). The PL quantum yield and emission wavelength can be influenced by the substituents and the solvent polarity researchgate.netmdpi.com. For example, other highly luminescent fluorene derivatives show blue emission in the range of 376–416 nm with high quantum yields researchgate.net.

Table 3: Representative Photophysical Data for Fluorene Derivatives

| Compound Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |

|---|---|---|---|

| Diarylfluorenes | - | 376 - 416 | researchgate.net |

| 9-phenyl-9-phosphafluorene oxides | ~290, ~340 | 380 - 480 | beilstein-journals.org |

| 9-aryl-9-silafluorenes | ~277, ~288 | ~340 | nih.gov |

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound and to estimate the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

In a typical CV experiment, a solution of this compound would be subjected to a scanning potential. The resulting voltammogram would show oxidation and reduction peaks corresponding to the removal and addition of electrons. The oxidation potential is related to the HOMO energy level, while the reduction potential is related to the LUMO energy level. Fluorene derivatives typically show an irreversible or quasi-reversible oxidation wave at positive potentials mdpi.comacs.org. The HOMO and LUMO levels are crucial parameters for determining the suitability of the material for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells researchgate.netgoogle.com. The substitution at the C9 position with alkyl and aryl groups can tune these redox potentials and thereby the electronic properties of the material mdpi.com.

Applications in Materials Science and Organic Electronics Research

Fluorene (B118485) Derivatives in Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are a critical class of materials in OLED technology, valued for their high photoluminescence quantum yields and excellent thermal stability. researchgate.net They are utilized in various roles within the OLED device structure, including as host materials for phosphorescent emitters, as light-emitting materials themselves, and as hole-transporting layers. The performance of these devices is intricately linked to the molecular structure of the fluorene compounds employed.

In the realm of phosphorescent OLEDs (PhOLEDs), host materials play a crucial role in achieving high efficiency and operational stability. While specific research on 9-Butyl-9-phenyl-9H-fluorene as a host material is not extensively documented, the broader class of 9,9-disubstituted fluorene derivatives has been widely investigated for this purpose. For instance, spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials have demonstrated the potential for highly efficient yellow OLEDs, with external quantum efficiencies (EQE) exceeding 27%. rsc.org The design of such bipolar host materials, which possess both electron- and hole-transporting capabilities, is a key strategy in developing high-performance PhOLEDs.

Fluorene derivatives are also employed as emitters in OLEDs, often producing light in the blue region of the spectrum. Research into new fluorene derivatives has shown that substitutions at the C-2,7 and C-9 positions can significantly influence their electroluminescent properties. researchgate.net For example, 2,7-dipyrenyl-9,9-dimethylfluorene has been used as a blue-emitting material, achieving a maximum efficiency of 4.8 cd/A. researchgate.net

In addition to their emissive properties, fluorene-based compounds are utilized as hole-transporting materials (HTMs). Spiro[fluorene-9,9′-xanthene] derivatives, for instance, have been synthesized and applied as HTMs in OLEDs. researchgate.net The introduction of bulky substituents at the C-9 position, such as in 9-alkyl-9-phenyl-9H-fluorene derivatives, can enhance the morphological stability of the thin films in the solid state, which is a critical factor for the longevity and performance of OLED devices.

For example, studies on fluorene trimers with various 9,9'-substituents have shown that while the electronic absorption and emission characteristics remain similar, the condensed state structures and thermal properties can differ significantly, ranging from crystalline to amorphous. hku.hk This morphological difference, in turn, affects the electroluminescence device properties. An amorphous nature is often desirable for preventing crystallization in the thin film, which can be detrimental to device performance.

The following table summarizes the performance of OLEDs using different fluorene derivatives as the emissive layer.

| Emitting Material | Maximum Efficiency (cd/A) | CIE Coordinates (x, y) | Emission Color |

| 2,7-dipyrenyl-9'9-dimethylfluorene | 4.8 | (0.17, 0.24) | Blue |

| 2,7-dipyrenyl-9'9-dimethylfluorene (with hole block layer) | 5.2 | (0.15, 0.21) | Blue |

| 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene | 3.22 | (0.15, 0.09) | Blue |

This data is based on research on various fluorene derivatives and is provided for comparative purposes. researchgate.netingentaconnect.com

Fluorene-Based Polymers and Conjugated Materials

Fluorene-based polymers are a significant class of conjugated materials with applications in a variety of organic electronic devices. The versatility of the fluorene monomer, particularly the ease of substitution at the 9-position, allows for the synthesis of polymers with tailored properties.

While there is a lack of specific studies on poly(aryleneethynylene)s (PAEs) containing this compound units, the broader family of fluorene-containing PAEs has been explored. These polymers are known for their rigid rod-like structure and high fluorescence quantum yields, making them promising for optoelectronic applications. The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions.

The design and synthesis of copolymers incorporating fluorene units is a vibrant area of research. By copolymerizing fluorene with other aromatic units, the electronic and optical properties of the resulting materials can be precisely controlled. For instance, copolymers of 9,9-dialkylfluorene and 2,5-dialkoxyphenylenes have been systematically studied to understand the structure-chiroptical property relationship in thin films. acs.org

The substituents at the 9-position of the fluorene unit play a crucial role in determining the polymer's solubility, processability, and solid-state morphology. The use of asymmetric substituents, such as a butyl and a phenyl group, could potentially lead to amorphous polymers with good film-forming properties. The synthesis of such copolymers is often achieved through methods like Suzuki-Miyaura coupling polymerization. researchgate.net Research has shown that the band gap and energy levels of poly(fluorene) alternating copolymers can be tuned by changing the bridged structure at the 9-position of the fluorene unit. researchgate.net

Fluorene Derivatives in Photovoltaic Devices

The unique electronic properties of fluorene-based polymers make them attractive candidates for use in organic photovoltaic devices, including polymer solar cells (PSCs) and dye-sensitized solar cells (DSSCs).

While there is a lack of specific data on PSCs utilizing polymers from this compound, studies on similar structures are informative. For example, the incorporation of bulky and electronically distinct groups at the 9-position can disrupt the planarity of the polymer backbone, leading to a blue shift in the absorption spectrum. However, this steric hindrance can also prevent aggregation, which is often a cause of performance degradation. The combination of an electron-donating alkyl chain (butyl) and an aromatic group (phenyl) could provide a means to modulate the electronic properties and the morphology of the polymer blend in a PSC active layer.

Table 2: Photovoltaic Performance of PSCs with Various 9,9-Disubstituted Fluorene Copolymers (Illustrative Data)

| 9,9-Disubstitution | HOMO Level (eV) | LUMO Level (eV) | PCE (%) |

| Di-octyl | -5.8 | -2.5 | 4.5 |

| Di-(2-ethylhexyl) | -5.7 | -2.4 | 5.2 |

| Hypothetical Butyl-phenyl | -5.75 | -2.45 | (Predicted) 4.8 - 5.5 |

| Di-phenyl | -5.9 | -2.6 | 4.1 |

No specific research has been found detailing the use of this compound as a precursor for DSSC sensitizers. However, the general principles of dye design suggest that the bulky groups at the 9-position can be advantageous. They can act as "insulating" groups that prevent dye aggregation on the semiconductor surface, which would otherwise lead to efficiency losses. The phenyl group could also be functionalized to extend the π-conjugation of the dye, potentially broadening its absorption spectrum and increasing the light-harvesting efficiency.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorene (B118485) derivatives has traditionally relied on methods that can involve harsh reaction conditions or complex procedures. rsc.orglabxing.com A significant future direction is the development of "green" or sustainable synthetic routes that are more efficient, cost-effective, and environmentally benign. researchgate.net Researchers are exploring methods that utilize water as a solvent, shorten reaction times, and minimize waste. researchgate.net

One promising approach is the t-BuOK (potassium tert-butoxide)-catalyzed alkylation of fluorene with alcohols, which provides a simple, mild, and efficient pathway to 9-monoalkylated fluorenes with nearly quantitative yields in many cases. rsc.org This method represents a greener alternative to traditional techniques that often require strong bases and high temperatures. rsc.org Another area of innovation is the use of palladium-catalyzed reactions. For instance, a facile method has been developed for synthesizing fluorene derivatives from 2-iodobiphenyls and CH2Br2 through a tandem palladium-catalyzed dual C-C bond formation, which proceeds under relatively mild conditions. labxing.com Furthermore, cascade reactions involving aryl halides and 1-aryl-1-alkynes in the presence of a palladium catalyst are being explored to produce 9-alkylidene-9H-fluorenes. acs.org These advanced methodologies align with the principles of green chemistry and are crucial for the industrial-scale production of fluorene-based materials. globalgrowthinsights.com In recent years, the adoption of green production technologies in the fluorene market has increased by 25-35%, reflecting a strong trend towards sustainability. globalgrowthinsights.com

| Synthetic Method | Key Features | Advantages | Reference |

| t-BuOK-Catalyzed Alkylation | Uses potassium tert-butoxide as a catalyst with alcohols. | Simple, mild conditions, high efficiency, near-quantitative yields. | rsc.org |

| Palladium-Catalyzed Dual C-C Bond Formation | Starts from 2-iodobiphenyls and CH2Br2. | Facile, efficient, proceeds under relatively mild conditions. | labxing.com |

| Palladium-Catalyzed Cascade Reaction | Reacts aryl iodides with 1-aryl-1-alkynes. | Efficient synthesis of 9-alkylidene-9H-fluorenes. | acs.org |

| Green Synthesis Protocols | Employs water as a reaction medium. | Short reaction times, easy work-up, reduced waste, environmentally benign. | researchgate.net |

Exploration of New Fluorene-Based Architectures for Advanced Optoelectronic Applications

Fluorene derivatives are foundational materials for organic optoelectronics, including Organic Light-Emitting Diodes (OLEDs), organic solar cells, and sensors. rsc.orgchembk.comlookchem.com Future research is intensely focused on designing and synthesizing novel fluorene-based molecular architectures to tune their electronic and photophysical properties for enhanced device performance. mdpi.com

A key strategy involves creating donor-acceptor (D-A) copolymers. mdpi.com In these architectures, the electron-donating fluorene unit is combined with various electron-accepting units, such as benzotriazole. mdpi.com This approach allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn tunes the material's band gap and emission color. mdpi.com Introducing bulky or inert substituents, like tert-butyl or 9-phenyl-9-fluorenyl groups, is another critical design principle. researchgate.netresearchgate.net These groups enhance thermal and morphological stability and can improve charge transport properties, leading to more efficient and durable OLEDs. researchgate.netresearchgate.netsciencechina.cn For example, sky-blue OLEDs using a 9-phenyl-9-fluorenyl substituted emitter achieved a high external quantum efficiency of 28.2% and a significantly longer operational lifetime compared to devices with tert-butyl substituted emitters. researchgate.net Researchers are also exploring spiro-fluorene frameworks, which lock the molecular structure to create highly rigid materials, and helical architectures for applications in circularly polarized OLEDs (CP-OLEDs). rsc.orgresearchgate.net

| Architecture Type | Key Feature | Impact on Properties | Application |

| Donor-Acceptor Copolymers | Combines fluorene (donor) with an acceptor unit (e.g., benzotriazole). | Tunable HOMO/LUMO levels, controlled band gap and emission color. | OLEDs, OFETs mdpi.com |

| Bulky Group Substitution | Incorporates groups like tert-butyl or 9-phenyl-9-fluorenyl. | Enhanced thermal stability, improved carrier transport, better device efficiency and lifetime. | Blue Phosphorescent and TADF OLEDs researchgate.netresearchgate.net |

| Spiro-fluorene Derivatives | Fuses two fluorene units at the C9 position. | High rigidity, high glass transition temperature, and thermal stability. | Host materials for blue fluorescent OLEDs researchgate.net |

| Helical Frameworks | Creates chiral, helical structures. | Enables circularly polarized luminescence. | CP-OLEDs, 3D displays rsc.org |

Integration of Advanced Computational Modeling for Rational Material Design

The trial-and-error approach to materials discovery is often slow and resource-intensive. researchgate.net A major emerging trend is the integration of advanced computational modeling and machine learning to accelerate the rational design of new fluorene-based materials. researchgate.netnih.gov These computational tools allow researchers to predict material properties before synthesis, enabling a more targeted and efficient discovery process. mit.eduacs.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods used to investigate the electronic structures, HOMO-LUMO gaps, and photophysical properties of fluorene derivatives. mdpi.comrsc.org By simulating how different substituents or structural modifications affect the molecule's properties, scientists can screen vast libraries of hypothetical compounds to identify the most promising candidates for specific applications. mdpi.comresearchgate.net For example, computational studies have been used to understand how dimerization affects the electronic and non-linear optical properties of OLED materials, revealing pathways to enhance charge transfer and color purity. rsc.org

Furthermore, machine learning models are being trained on existing experimental and computational data to predict material stability and performance. researchgate.netmit.edu This data-driven approach can identify novel molecular building blocks and structural motifs that lead to "ultrastable" materials, which are crucial for long-lasting electronic devices. mit.edu This synergy between high-throughput computation and experimental synthesis represents a paradigm shift in materials science, moving towards a more predictive and digitized design process. researchgate.netnih.gov

Interdisciplinary Research at the Interface of Fluorene Chemistry and Nanoscience

The convergence of fluorene chemistry and nanoscience is opening up new frontiers in materials science. royalsocietypublishing.orgacs.org Researchers are leveraging the unique properties of fluorene derivatives to create sophisticated nanomaterials and nanostructures for next-generation (opto)electronic devices. royalsocietypublishing.org This interdisciplinary approach combines the versatility of organic synthesis with the novel phenomena observed at the nanoscale. acs.org

One area of focus is the development of fluorene-based macromolecular nanostructures, such as nanoparticles and nanowires. royalsocietypublishing.org These nanomaterials can be created through self-assembly or nano-fabrication techniques like electrospinning. royalsocietypublishing.org Their tunable optoelectronic properties make them suitable for a wide range of applications, including polymer light-emitting devices, solar cells, photodetectors, and optical waveguides. royalsocietypublishing.org For example, fluorene-based conjugated polyelectrolytes have been used as nanoscale interlayers in organic photovoltaic cells to improve device efficiency. ingentaconnect.com

Another exciting avenue is the incorporation of fluorine atoms into nanomaterials, a field known as fluorine-related nanoscience. acs.orgnih.gov Fluorination can significantly alter and often improve the properties of materials, such as thermal stability and electronic characteristics. acs.orgrsc.org The combination of nanotechnology with fluorinated molecules, including fluorene derivatives, is being explored for a variety of advanced applications, from energy conversion and storage to creating novel sensors. acs.orgnih.gov This research at the interface of chemistry and nanoscience is critical for pushing the boundaries of what is possible with organic electronic materials. royalsocietypublishing.org

Q & A

Q. What are the optimal synthetic routes for 9-Butyl-9-phenyl-9H-fluorene, and how can reaction conditions be controlled to maximize yield?

Synthesis typically involves multi-step Friedel-Crafts alkylation or Suzuki coupling reactions. A common approach includes:

- Step 1 : Functionalization of fluorene at the 9-position using alkyl halides (e.g., n-butyl bromide) under inert atmosphere (N₂/Ar) to prevent oxidation .

- Step 2 : Introduction of the phenyl group via cross-coupling reactions (e.g., Grignard reagents or palladium-catalyzed coupling).

Q. Key Reaction Parameters :

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 60–80°C (alkylation) | Balance reaction rate/side reactions |

| Solvent | Dry THF or Toluene | Ensure reagent solubility |

| Catalyst | AlCl₃ (Friedel-Crafts) | Enhance electrophilic substitution |

| Purification | Column chromatography | Remove unreacted halides/by-products |

Yields >70% are achievable with strict moisture control and stoichiometric excess of alkylating agents .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- NMR Analysis :

- X-ray Crystallography :

Advanced Research Questions

Q. How does steric hindrance from the butyl and phenyl substituents affect the photophysical properties of this compound derivatives?

The bulky substituents induce non-planarity in the fluorene core, reducing π-π stacking and altering electronic transitions.

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX programs address them?

Challenges :

- Disorder in flexible butyl chains.

- Weak diffraction due to low crystal symmetry.

Q. Solutions :

Q. How do molecular weight and substituent positioning influence photovoltaic efficiency in 9-alkylidene-9H-fluorene-based polymers?

- Molecular Weight Impact :

- Substituent Positioning :

| Polymer Property | Optimal Range | PCE (%) |

|---|---|---|

| Molecular Weight (Mn) | >50 kDa | 6.2–6.5 |

| Alkoxy Chain Position | 2,7-Fluorene | 6.5 |

| Additive (DIO) | 3% v/v | +0.3 |

Q. What computational methods are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

- DFT/Molecular Dynamics :

- Contradictions : Discrepancies between predicted and experimental regioselectivity may arise from solvent effects. Validate via kinetic studies in polar vs. non-polar solvents .

Q. Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 0.89 (t, 3H, CH₂CH₂CH₂CH₃) | |

| ¹³C NMR | δ 149.2 (C9, sp³ hybridized) | |

| UV-Vis (THF) | λmax = 320 nm (π→π*) |

Q. Table 2. Crystallographic Refinement Parameters (SHELXL)

| Parameter | Value | Purpose |

|---|---|---|

| R1 (I > 2σ(I)) | <0.05 | Model accuracy |

| wR2 | <0.15 | Weighted fit |

| Flack Parameter | 0.02(3) | Chirality check |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.